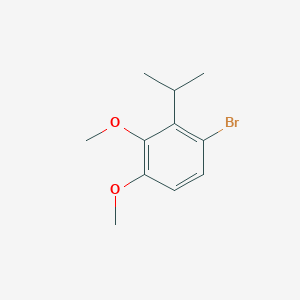

1-Bromo-2-isopropyl-3,4-dimethoxybenzene

Description

1-Bromo-2-isopropyl-3,4-dimethoxybenzene is a brominated aromatic compound characterized by a benzene ring substituted with bromine at position 1, an isopropyl group at position 2, and methoxy groups at positions 3 and 4. Its molecular formula is C₁₁H₁₅BrO₂, with a molecular weight of 283.14 g/mol (calculated). The compound is commercially available in quantities ranging from 100 mg to 1 g, with pricing escalating significantly at smaller scales (e.g., 1g: €640.00; 100mg: €206.00) .

Properties

IUPAC Name |

1-bromo-3,4-dimethoxy-2-propan-2-ylbenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15BrO2/c1-7(2)10-8(12)5-6-9(13-3)11(10)14-4/h5-7H,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YZOHSCYWLIGWAR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=C(C=CC(=C1OC)OC)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15BrO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10558784 | |

| Record name | 1-Bromo-3,4-dimethoxy-2-(propan-2-yl)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10558784 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

259.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

77256-01-0 | |

| Record name | 1-Bromo-3,4-dimethoxy-2-(propan-2-yl)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10558784 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Bromination of Dimethoxybenzene Derivatives

Bromination is typically performed on dimethoxybenzene precursors to introduce the bromine atom selectively. The use of brominating agents that release electrophilic bromine (Br⁺) in acidic media is preferred to improve selectivity and yield.

Brominating Agents: N-bromosuccinimide (NBS) and 1,3-dibromo-5,5-dimethylhydantoin (DBI) are effective brominating agents that release Br⁺ ions in weak acid media such as acetic acid, minimizing side reactions and over-bromination.

Reaction Conditions: Bromination is carried out at controlled temperatures (often between 0°C and 60°C) with catalytic amounts of acid to maintain selectivity.

Example: Bromination of 3,4-dimethoxybenzene derivatives under these conditions yields brominated intermediates with high regioselectivity and purity.

Introduction of the Isopropyl Group

The isopropyl substituent at the 2-position (ortho to bromine) can be introduced via:

Alkylation of Brominated Aromatic Precursors: Using isopropyl halides or isopropenyl derivatives as alkylating agents.

Synthesis from 1-Bromo-2-isopropenylbenzene: This compound can be converted to 1-bromo-2-(1-methylethyl)benzene (isopropylbenzene derivative) by hydrogenation or other reduction methods.

General Procedure: A mixture of the brominated aromatic compound, alkylating agent, and base in an appropriate solvent (e.g., tetrahydrofuran) is refluxed for extended periods (e.g., 24 hours), followed by extraction and purification via column chromatography.

One-Pot Multi-Step Synthesis

Patents describe efficient one-pot processes for related brominated dimethoxybenzene derivatives, which can be adapted for 1-bromo-2-isopropyl-3,4-dimethoxybenzene:

Process: Starting from 2-bromo-4,5-dimethoxybenzaldehyde, reaction with cyano derivatives in the presence of base and solvent forms cyano-acrylic acid intermediates, which upon decarboxylation yield brominated dimethoxybenzene derivatives.

Advantages: This method reduces purification steps, improves yield, and is industrially scalable.

Detailed Reaction Conditions and Yields

Analytical and Purification Techniques

Purification: Column chromatography on silica gel using petroleum ether or hexane/ethyl acetate mixtures is standard for isolating the target compound with high purity.

Characterization: NMR (¹H and ¹³C), melting point, and HPLC are used to confirm structure and purity. For example, ¹H NMR signals for aromatic protons and methoxy groups are consistent with literature data.

Summary of Research Findings

Bromination using NBS in acetic acid provides selective monobromination on dimethoxybenzene rings with minimal side reactions.

Alkylation of brominated intermediates with isopropenyl derivatives under reflux in THF yields the isopropyl-substituted bromobenzene efficiently.

One-pot multi-step processes combining bromination, alkylation, and decarboxylation steps improve overall yield and reduce processing time, suitable for scale-up.

Reaction parameters such as temperature, solvent choice, and reagent stoichiometry critically influence yield and selectivity.

Chemical Reactions Analysis

Types of Reactions: 1-Bromo-2-isopropyl-3,4-dimethoxybenzene primarily undergoes electrophilic aromatic substitution reactions. It can also participate in nucleophilic substitution reactions due to the presence of the bromine atom.

Common Reagents and Conditions:

Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to introduce additional functional groups.

Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to remove the bromine atom.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while nucleophilic substitution can produce ethers or amines .

Scientific Research Applications

Synthetic Routes

The synthesis of 1-Bromo-2-isopropyl-3,4-dimethoxybenzene typically involves electrophilic aromatic substitution . A common method includes the bromination of 2-isopropyl-3,4-dimethoxytoluene using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst like iron(III) bromide. The reaction is usually conducted in inert solvents such as carbon tetrachloride or chloroform at room temperature.

Industrial Production

In industrial settings, continuous flow reactors may be employed for the synthesis of this compound to enhance mixing and heat transfer. Automated systems can help maintain precise reaction conditions, improving yield and purity.

Types of Reactions

This compound primarily undergoes:

- Electrophilic Aromatic Substitution

- Nucleophilic Substitution due to the presence of the bromine atom.

Common Reagents and Conditions

- Oxidation : Potassium permanganate or chromium trioxide can be used to introduce additional functional groups.

- Reduction : Hydrogen gas in the presence of a palladium catalyst can remove the bromine atom.

- Substitution : Nucleophilic substitution reactions can utilize sodium methoxide or potassium tert-butoxide to replace the bromine atom.

Major Products

The products formed depend on specific reagents and conditions:

- Oxidation may yield carboxylic acids or ketones.

- Nucleophilic substitution can produce ethers or amines.

Scientific Research Applications

This compound has diverse applications in scientific research:

Chemistry

It serves as an intermediate in synthesizing complex organic molecules, including pharmaceuticals and agrochemicals.

Biology

The compound is utilized in studying enzyme-substrate interactions and as a probe in biochemical assays.

Medicine

It acts as a building block for developing new drugs targeting neurological and inflammatory diseases.

Industry

This compound finds use in producing specialty chemicals and materials, including polymers and resins.

Research indicates that this compound exhibits significant biological activities:

Antimicrobial Activity

Compounds with similar structures often show notable antimicrobial properties. The presence of halogens (like bromine) and methoxy groups enhances interaction with microbial membranes, increasing efficacy against bacteria and fungi.

Anticancer Activity

This compound has been evaluated for its anticancer effects, particularly in inhibiting cell proliferation in various cancer cell lines. Its derivatives have shown promising results in inhibiting tubulin polymerization, crucial for cancer cell division. The mechanism likely involves binding to tubulin, akin to other known anticancer agents.

Table 1: Summary of Biological Activities

| Activity Type | Observations | Reference |

|---|---|---|

| Antimicrobial | Effective against various bacteria | |

| Anticancer | Inhibits tubulin polymerization | |

| Apoptosis Induction | Increased caspase-3 activity in A549 cells |

Case Study: Anticancer Effects

In studies evaluating anticancer potential against human leukemia cell lines, significant inhibition of cell growth was noted at concentrations as low as 100 nM. The mechanism linked this effect to apoptosis induction via caspase activation.

Mechanism of Action

The mechanism of action of 1-Bromo-2-isopropyl-3,4-dimethoxybenzene involves its ability to undergo electrophilic aromatic substitution reactions. The bromine atom acts as an electron-withdrawing group, making the benzene ring more susceptible to attack by electrophiles. This reactivity is exploited in various synthetic applications to introduce new functional groups onto the benzene ring .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

2-Bromo-1,4-dimethoxybenzene

- Molecular Formula : C₈H₈BrO₂.

- Substituents : Bromine at position 2, methoxy groups at positions 1 and 4.

- Key Differences : Lacks the isopropyl group and has a distinct substitution pattern.

- Reactivity : Used in synthesizing 3,4-dihydro-2H-1,4-benzoxazines, yielding products in 24–82% depending on reaction partners .

- Hazards : Classified as a skin/eye irritant (H315, H319) and respiratory tract irritant (H335) .

- Applications : Primarily employed in laboratory-scale organic synthesis.

1-Bromo-3-isopropylbenzene

- Molecular Formula : C₉H₁₁Br.

- Substituents : Bromine at position 1, isopropyl group at position 3.

- Key Differences : Absence of methoxy groups simplifies the structure, reducing polarity.

- Reactivity : Likely less reactive toward nucleophilic aromatic substitution due to the lack of electron-donating methoxy groups.

- Commercial Availability : Supplied by AldrichCPR (Product Code: CDS003768), though pricing data are unavailable .

1-Bromo-2-fluoro-3,4-dimethoxybenzene

- Molecular Formula : C₈H₈BrFO₂.

- Substituents : Bromine at position 1, fluorine at position 2, methoxy groups at positions 3 and 4.

- Key Differences : Fluorine introduces strong electron-withdrawing effects, altering electronic properties compared to the target compound.

- Physical State : Liquid (vs. solid or crystalline state inferred for the target compound) .

- Applications : Used in research settings for electronic tuning in medicinal chemistry.

4-Bromo-1,2-diaminobenzene

- Molecular Formula : C₆H₅BrN₂.

- Substituents: Bromine at position 4, amino groups at positions 1 and 2.

- Key Differences: Amino groups increase nucleophilicity and reactivity, enabling participation in coupling reactions.

- Hazards : Higher toxicity risk due to aromatic amines, necessitating stringent handling protocols .

- Applications : Specialized use in dye and polymer manufacturing.

Comparative Analysis Table

Research Findings and Implications

- Electronic Effects : Methoxy groups enhance electron density on the aromatic ring, favoring electrophilic substitution. In contrast, fluorine in 1-bromo-2-fluoro-3,4-dimethoxybenzene withdraws electron density, directing reactions to meta/para positions .

- Safety Profile: Compounds with amino groups (e.g., 4-bromo-1,2-diaminobenzene) pose higher toxicity risks than methoxy-substituted derivatives, necessitating distinct handling protocols .

Biological Activity

1-Bromo-2-isopropyl-3,4-dimethoxybenzene, also known by its CAS number 77256-01-0, is a compound of interest due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.

This compound features a bromine atom and two methoxy groups attached to a dimethyl-substituted benzene ring. Its structural formula can be represented as follows:

Biological Activity Overview

Research indicates that this compound exhibits various biological activities, particularly in the fields of antimicrobial and anticancer properties.

Antimicrobial Activity

Studies have shown that compounds with similar structures often demonstrate significant antimicrobial properties. The presence of halogens (like bromine) and methoxy groups can enhance the interaction with microbial membranes, leading to increased efficacy against bacteria and fungi .

Anticancer Activity

This compound has been evaluated for its anticancer effects, particularly in inhibiting cell proliferation in various cancer cell lines. For instance, its derivatives have shown promising results in inhibiting tubulin polymerization, a crucial process in cancer cell division. The compound's mechanism appears to involve binding to tubulin, similar to other known anticancer agents .

The biological activity of this compound can be attributed to several mechanisms:

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in cancer cell metabolism or proliferation.

- Tubulin Binding : Similar to colchicine and other microtubule-targeting agents, it likely interferes with the normal function of tubulin, disrupting mitosis and leading to apoptosis in cancer cells .

Table 1: Summary of Biological Activities

| Activity Type | Observations | Reference |

|---|---|---|

| Antimicrobial | Effective against various bacteria | |

| Anticancer | Inhibits tubulin polymerization | |

| Apoptosis Induction | Increased caspase-3 activity in A549 cells |

Case Study: Anticancer Effects

In a recent study evaluating the anticancer potential of related compounds, this compound was tested against human leukemia cell lines. The results indicated significant inhibition of cell growth at concentrations as low as 100 nM. The mechanism was linked to apoptosis induction via caspase activation .

Comparative Analysis with Similar Compounds

To understand the unique properties of this compound, it is beneficial to compare it with structurally similar compounds:

| Compound Name | Structure | Biological Activity |

|---|---|---|

| 1-Bromo-3-methoxybenzene | Br-C6H4-OCH3 | Moderate antimicrobial |

| 2-Isopropyl-4-methoxyphenol | C10H14O2 | Antioxidant properties |

| 1-Bromo-2-isopropylphenol | Br-C10H13O | Lesser anticancer effects |

Q & A

Q. What are the optimal synthetic routes for 1-bromo-2-isopropyl-3,4-dimethoxybenzene, and how can purity be maximized?

- Methodological Answer : The compound can be synthesized via electrophilic aromatic substitution (EAS) using bromine or N-bromosuccinimide (NBS) on a pre-functionalized aromatic ring. Key steps include:

- Pre-functionalization : Introduce isopropyl and methoxy groups via Friedel-Crafts alkylation and methoxylation, respectively, prior to bromination .

- Bromination : Use controlled stoichiometry of Br₂ or NBS in dichloromethane at 0–5°C to minimize di-substitution byproducts.

- Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) followed by recrystallization in ethanol yields >95% purity. Monitor by GC-MS or HPLC .

Q. How can NMR spectroscopy distinguish structural isomers of brominated dimethoxybenzene derivatives?

- Methodological Answer :

- ¹H NMR :

- Methoxy protons (δ 3.8–3.9 ppm, singlet) integrate for six protons (two -OCH₃ groups).

- Isopropyl protons show a septet (δ 2.9–3.1 ppm, CH) and doublets (δ 1.2–1.3 ppm, CH₃).

- Aromatic protons exhibit splitting patterns dependent on substituent positions (e.g., para-bromine causes deshielding of adjacent protons).

- ¹³C NMR : Bromine induces significant deshielding (~δ 120–130 ppm for C-Br). Compare with reference data for 1-bromo-3,5-dimethoxybenzene (δ 155 ppm for methoxy carbons) .

Advanced Research Questions

Q. What factors govern regioselectivity in cross-coupling reactions involving this compound?

- Methodological Answer : Regioselectivity in Suzuki-Miyaura couplings depends on:

- Steric hindrance : The isopropyl group at position 2 directs coupling to the less hindered position (e.g., para to bromine).

- Electronic effects : Electron-donating methoxy groups activate specific positions; DFT calculations predict higher reactivity at the ortho position to methoxy .

- Catalyst choice : Pd(PPh₃)₄ favors coupling at electron-rich sites, while bulky ligands (e.g., SPhos) mitigate steric effects. Validate using kinetic studies and LC-MS monitoring .

Q. How do solvent polarity and temperature affect the stability of this compound during storage?

- Methodological Answer :

- Stability assays :

| Solvent | Temperature (°C) | Degradation Rate (%/month) |

|---|---|---|

| DCM | 4 | <1% |

| Ethanol | 25 | 3–5% |

| DMSO | -20 | Negligible |

- Mechanism : Polar protic solvents (e.g., ethanol) accelerate hydrolysis of the C-Br bond. Store in anhydrous DMSO or under inert gas at -20°C .

Q. What role does this compound play in the synthesis of bioactive 1,4-benzoxazine derivatives?

- Methodological Answer :

- Application : Acts as a coupling partner in Ullmann or Buchwald-Hartwig aminations. For example, reacting with 2-aminophenols yields 4-aryl-3,4-dihydro-2H-1,4-benzoxazines (anticancer candidates).

- Optimization : Use CuI/L-proline catalyst in DMF at 110°C for 24 hours, achieving 60–82% yields. Substituent effects (e.g., methoxy groups) enhance electron density, facilitating C-N bond formation .

Data Contradiction Analysis

Q. Why do reported yields for cross-coupling reactions vary widely (24–82%) in literature?

- Methodological Answer : Discrepancies arise from:

- Substrate ratios : Excess boronic acid (1.5 eq.) improves yields but risks homo-coupling.

- Oxygen sensitivity : Degradation of Pd catalysts in non-degassed solvents reduces efficiency.

- By-product formation : Competing debromination occurs in polar solvents (e.g., THF vs. toluene). Validate via control experiments and MALDI-TOF analysis of crude mixtures .

Methodological Tables

Table 1 : Comparison of Catalysts in Suzuki Coupling

| Catalyst | Solvent | Yield (%) | Selectivity (Position) |

|---|---|---|---|

| Pd(PPh₃)₄ | Toluene | 65 | Para to Br |

| Pd(OAc)₂/SPhos | DMF | 82 | Ortho to OCH₃ |

| NiCl₂(dppe) | Ethanol | 24 | Mixed |

Table 2 : Stability in Common Solvents

| Condition | Degradation Pathway | Mitigation Strategy |

|---|---|---|

| Light exposure | Radical bromine loss | Amber glassware, dark storage |

| High humidity | Hydrolysis | Desiccant packs, inert atmosphere |

| Elevated temp. | Thermal decomposition | Cold chain (4°C or lower) |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.